![molecular formula C22H15FN4O5 B2474759 N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251633-74-5](/img/structure/B2474759.png)

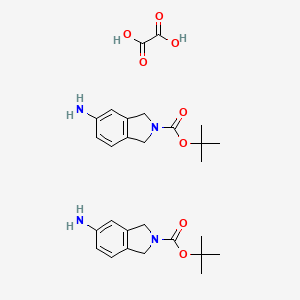

N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

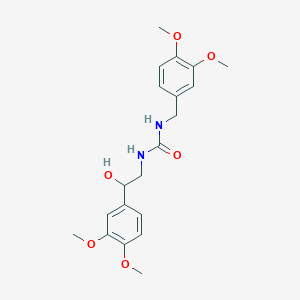

N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H15FN4O5 and its molecular weight is 434.383. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

- A study explored derivatives of a similar compound for anti-inflammatory activity. Some derivatives demonstrated significant anti-inflammatory effects, suggesting potential therapeutic applications (Sunder & Maleraju, 2013).

Antimicrobial and Antibacterial Studies

- Another research focused on synthesizing N-substituted derivatives with oxadiazole, showing moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

- A study investigated compounds including an oxadiazole moiety for their antibacterial effects. The synthesized compounds exhibited significant activity, suggesting their potential as antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Activity

- Some derivatives with an oxadiazole structure were evaluated for anticancer effects. Specific compounds showed promise in inhibiting cell proliferation in various cancer cell lines, indicating potential as anticancer agents (Özdemir et al., 2017).

- Another study synthesized oxadiazole derivatives and evaluated their anticancer activity, finding some compounds to be as potent as existing cancer drugs (Vaidya et al., 2020).

Molecular and Structural Analysis

- Research on similar compounds included detailed molecular characterization, such as NMR studies. These studies provide crucial insights into the structural properties and potential biological activities of these compounds (Li Ying-jun, 2012).

Drug Metabolism and Stability Studies

- A study examined the metabolic stability of compounds related to N-1,3-benzodioxol-5-yl-2-acetamide derivatives, which is crucial for their potential therapeutic use (Stec et al., 2011).

Sensor Applications

- Compounds with oxadiazole derivatives were investigated for their potential use in fluorescence-based sensors, particularly for aniline sensing, demonstrating the versatility of these compounds beyond pharmaceutical applications (Naik, Khazi, & Malimath, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation.

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles, and are metabolized by various enzymes in the body .

Biochemical Analysis

Biochemical Properties

The compound has been found to interact with various enzymes and proteins, contributing to its role in biochemical reactions . For instance, it has been shown to have an impact on the α-amylase enzyme, suggesting a potential role in carbohydrate metabolism .

Cellular Effects

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has been found to have significant effects on various types of cells . For instance, it has been shown to inhibit mitochondrial membrane potential in tumor cells under glucose starvation conditions . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is complex and involves multiple interactions at the molecular level . It has been found to inhibit mitochondrial membrane potential, suggesting that it may interact with biomolecules within the mitochondria .

Temporal Effects in Laboratory Settings

The effects of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide over time in laboratory settings have been studied . It has been found to have a substantial impact on blood glucose levels in a streptozotocin-induced diabetic mice model .

Dosage Effects in Animal Models

The effects of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide vary with different dosages in animal models . For instance, it has been found to significantly reduce blood glucose levels in a streptozotocin-induced diabetic mice model .

Metabolic Pathways

It has been suggested that it may interact with enzymes or cofactors involved in carbohydrate metabolism, given its impact on the α-amylase enzyme .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O5/c23-14-5-3-13(4-6-14)20-25-21(32-26-20)16-2-1-9-27(22(16)29)11-19(28)24-15-7-8-17-18(10-15)31-12-30-17/h1-10H,11-12H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXGJOCNDOVZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2474676.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2474683.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2474694.png)

![N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2474696.png)

![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2474698.png)